3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . It is also known as Methanone, (3,5-dichlorophenyl) [4- (1,3-dioxolan-2-yl)phenyl]- .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 5 positions of one phenyl ring and a 1,3-dioxolan-2-yl group at the 3’ position of the other phenyl ring .Physical And Chemical Properties Analysis
3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone has a molecular weight of 323.17 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not provided in the available resources .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone, based on the information available:
Antimicrobial Properties
This compound has been studied for its potential use in combating various microbial strains such as Staphylococcus aureus , Acinetobacter baumannii , Klebsiella pneumoniae , Pseudomonas aeruginosa , Clostridioides difficile , Candida auris , and Aspergillus fumigatus .
Chemical Synthesis
It serves as a key intermediate in the synthesis of various chemical compounds. Its properties are well-documented, including molecular weight and structure, which are essential for peer-reviewed papers and technical documents .
Oxidation Reactions
The compound may be involved in oxidation reactions as part of a larger chemical process, similar to how related compounds like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are used .
Crystallography
It has been used in crystallographic studies to understand molecular structures better and has been mentioned in summaries of crystallographic data .
MDPI Article on Antimicrobial Properties Sigma-Aldrich Product Information DDQ Oxidant Review Crystal Structures Article
Mechanism of Action
properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJJGBXGSJOPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645085 | |
Record name | (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-61-0 | |
Record name | Methanone, (3,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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